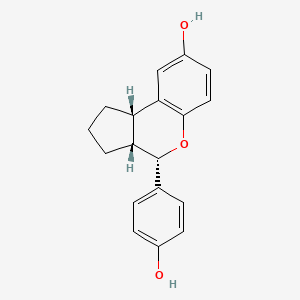
Apoptosis inducer 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 17 is a hybrid molecule composed of curcumin and piperlongumine. This compound is known for its ability to induce apoptosis, or programmed cell death, in cancer cells. It achieves this by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to cell cycle arrest and apoptosis in lung cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 17 involves the conjugation of curcumin and piperlongumine. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the hybrid molecule. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions: Apoptosis inducer 17 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
Apoptosis inducer 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of apoptosis and to develop new synthetic methods for hybrid molecules.
Biology: It is used to investigate the cellular pathways involved in apoptosis and to identify potential targets for cancer therapy.
Medicine: It has potential therapeutic applications in the treatment of cancer, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: It can be used in the development of new anticancer drugs and in the production of research reagents for studying apoptosis.
作用機序
Apoptosis inducer 17 exerts its effects by activating the JNK signaling pathway. This pathway involves the phosphorylation of JNK, which in turn activates downstream targets such as c-Jun and activating transcription factor-2 (ATF-2). These transcription factors then promote the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Curcumin: A natural compound with anti-inflammatory and anticancer properties.
Piperlongumine: A natural compound known for its ability to induce oxidative stress and apoptosis in cancer cells.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Thapsigargin: An endoplasmic reticulum stressor that induces apoptosis by disrupting calcium homeostasis.
Uniqueness: Apoptosis inducer 17 is unique in that it combines the properties of curcumin and piperlongumine, resulting in a hybrid molecule with enhanced apoptotic activity. This makes it a promising candidate for further research and development as an anticancer agent.
特性
分子式 |
C25H27NO7 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |
InChIキー |
XWYNUWVEPGDSIQ-KWKAUDIHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


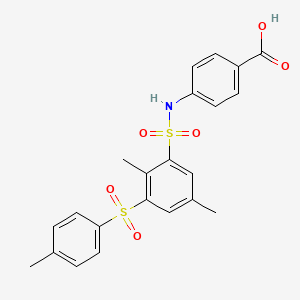
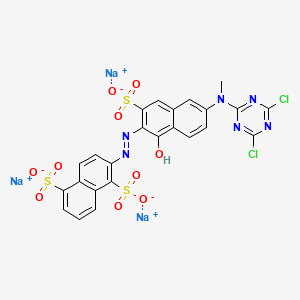
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
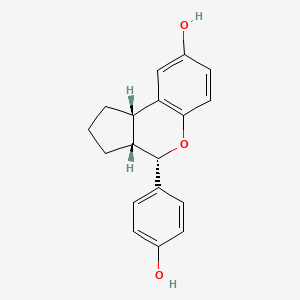
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)


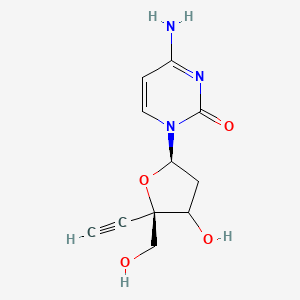
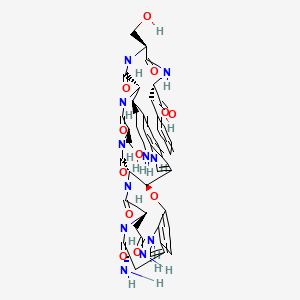
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

